Trihydro(triethylamine)aluminium

Hydrogen storage Alane regeneration Complex thermochemistry

Trihydro(triethylamine)aluminium, systematically named alumane–N,N-diethylethanamine (1:1) and commonly referred to as triethylamine alane (TEAA) or aluminum hydride–triethylamine complex (AHTEA), is a 1:1 Lewis acid–base adduct between monomeric alane (AlH₃) and triethylamine. It belongs to the class of tertiary amine–alane adducts, which are widely employed as selective reducing agents in organic synthesis and as volatile precursors for chemical vapor deposition (CVD) of aluminum thin films.

Molecular Formula C6H18AlN+6
Molecular Weight 131.195358
CAS No. 12076-08-3
Cat. No. B078355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydro(triethylamine)aluminium
CAS12076-08-3
Molecular FormulaC6H18AlN+6
Molecular Weight131.195358
Structural Identifiers
SMILES[H+].[H+].[H+].CCN(CC)CC.[Al+3]
InChIInChI=1S/C6H15N.Al.3H/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;;;
InChIKeyGVXQKKNXXVBVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihydro(triethylamine)aluminium (CAS 12076-08-3): A Stabilized Alane–Tertiary Amine Adduct for Selective Reduction and Thin-Film Deposition


Trihydro(triethylamine)aluminium, systematically named alumane–N,N-diethylethanamine (1:1) and commonly referred to as triethylamine alane (TEAA) or aluminum hydride–triethylamine complex (AHTEA), is a 1:1 Lewis acid–base adduct between monomeric alane (AlH₃) and triethylamine [1]. It belongs to the class of tertiary amine–alane adducts, which are widely employed as selective reducing agents in organic synthesis and as volatile precursors for chemical vapor deposition (CVD) of aluminum thin films [2]. The triethylamine ligand stabilizes otherwise thermodynamically unstable AlH₃ against polymerization, yielding a glassy liquid at room temperature that forms highly stable solutions in tetrahydrofuran (THF) [1]. Its reducing characteristics mirror those of uncomplexed alane while offering markedly superior solution shelf life and operational convenience, making it a strategically distinct choice among alane-based reagents [1].

Why Trihydro(triethylamine)aluminium Cannot Be Replaced by Arbitrary Amine–Alane Adducts or Uncomplexed Alane


Although multiple tertiary amine–alane adducts (e.g., trimethylamine alane, dimethylethylamine alane) and uncomplexed alane share the same AlH₃ hydride donor core, their thermodynamic stabilities, solution lifetimes, and physicochemical properties differ dramatically, rendering generic substitution technically unsound. Computational and experimental thermochemical data demonstrate that the Gibbs free energy of complex formation (ΔG°) for AlH₃·NEt₃ is >7 kcal/mol more positive than that of the corresponding secondary amine adduct, and substantially less negative than AlH₃·NMe₃, making TEAA the least stable tertiary amine adduct amenable to facile AlH₃ regeneration [1]. Uncomplexed AlH₃ in THF undergoes slow solvent cleavage at ambient temperature, whereas the AHTEA complex remains stable in THF for at least one month at room temperature [2]. These quantifiable differences in thermal lability, solution persistence, and vapor-phase transport behavior directly govern suitability for specific synthetic and deposition workflows, precluding indiscriminate one-for-one substitution.

Trihydro(triethylamine)aluminium: Quantified Differentiation Evidence for Procurement and Scientific Selection


Thermodynamic Complex Stability: TEAA Is >7 kcal/mol Less Stable Than Secondary Amine Adducts, Enabling Facile AlH₃ Regeneration

Among all amine–alane adducts evaluated by G4(MP2) composite quantum-chemical methods, triethylamine alane (TEAA, AlH₃·NEt₃) exhibits the least negative Gibbs free energy of monomer complex formation: ΔG°(3) = –14.3 kcal/mol, compared with –22.9 kcal/mol for trimethylamine alane (TMAA, AlH₃·NMe₃), –24.2 kcal/mol for triethylenediamine alane (TEDAA), and –25.9 kcal/mol for quinuclidine alane [1]. The ΔG° of TEAA is >7 kcal/mol more positive than that of AlH₃·NH₂Et, a secondary amine adduct [1]. This pronounced thermodynamic destabilization, attributed to steric distortion of the NEt₃ moiety within the complex, places TEAA near the lower stability boundary among tertiary amine complexes that can be successfully formed and regenerated [1]. Experimentally, TEAA could not be formed via direct catalyzed hydrogenation (reaction 4), unlike TMAA and DMEAA, and required synthesis by transamination or direct reaction of TEA with pre-formed alane [1].

Hydrogen storage Alane regeneration Complex thermochemistry

Solution Stability: AHTEA in THF Remains Stable at Room Temperature for ≥1 Month, Whereas Uncomplexed AlH₃/THF Degrades at RT

The aluminum hydride–triethylamine complex (AHTEA) in THF solution exhibits dramatically enhanced room-temperature stability compared with uncomplexed AlH₃ in the same solvent. Cha and Brown explicitly report: 'the aluminum hydride solution in THF is slowly destroyed at room temperature, but AHTEA is stable in THF at room temperature for at least 1 month' [1]. The uncomplexed AlH₃/THF solution undergoes slow ether cleavage even at ambient temperature, necessitating storage and reaction at 0 °C [1]. In contrast, AHTEA/THF solutions require no refrigeration for month-scale use, although under reflux AHTEA also slowly attacks THF [1]. This stability differential is a direct consequence of amine coordination saturating the Lewis acidic aluminum center, suppressing the electrophilic ether cleavage pathway. As a further reference point, trimethylamine alane (TMAA) powder has been shown to retain precursor quality after 180 days of refrigerated storage and redissolution [2].

Organic synthesis Reducing agent storage Solution stability

Functional Group Tolerance: AlH₃/TEAA Enables Selective Reduction of Esters, Carboxylic Acids, and Nitriles in the Presence of Halogen and Nitro Substituents, Unlike LiAlH₄

A systematic comparison by Brown and Yoon established that aluminum hydride reacts considerably more slowly with alkyl and cycloalkyl halides than does lithium aluminum hydride, enabling effective reduction of carboxylic acid and ester groups in halogen-containing substrates without significant halide displacement [1]. Similarly, AlH₃ attacks the nitro group (aliphatic or aromatic) only sluggishly, permitting selective reduction of other reducible functionalities in nitro-bearing molecules [1]. In the critical case of nitriles possessing acidic α-protons (e.g., benzyl cyanide, allyl cyanide), LiAlH₄ gives complex product mixtures due to competing enolate formation, whereas AlH₃ achieves clean reduction to the primary amine in satisfactory yield [1]. The AHTEA complex quantitatively reduces benzonitrile to benzylamine (98% yield) and capronitrile to hexylamine (96.5% yield) at room temperature in THF using stoichiometric hydride [2]. Tertiary amides are reduced to tertiary amines in <0.5 h with quantitative hydride uptake, and primary amides are reduced to primary amines in high yields [2].

Chemoselective reduction Halogen tolerance Nitro group tolerance

Stereoselective Ketone Reduction: AlH₃/AHTEA Delivers Thermodynamically Controlled Isomer Ratios Tunable by Reaction Time and Temperature

The stereochemical outcome of cyclic ketone reduction by AlH₃ (and by extension AHTEA, which possesses identical reducing properties [2]) is strongly dependent on reaction time and temperature, enabling access to thermodynamically more stable alcohol isomers. At 0 °C, reduction of 2-methylcyclohexanone yields a cis:trans ratio of 26:74 [1]. When the reduction is conducted with excess ketone (3.3 equiv) under reflux for extended periods, the ratio shifts to 12:88, reflecting Meerwein–Ponndorf–Verley-type thermodynamic equilibration mediated by the aluminum alkoxide byproduct [1]. For norcamphor, the exo:endo ratio shifts dramatically from 20:80 (0 °C, 0.25 day) to 83:17 (reflux, 7 days) [1]. While diisobutylaluminum hydride (DIBAH) achieves 92–93% trans-2-methylcyclohexanol in a single step [1], AlH₃ utilizes all three hydride equivalents for reduction, offering an atom-economy advantage (three reductions per Al center vs. two for DIBAH) [1].

Stereoselective reduction Cyclic ketones Thermodynamic control

Aluminum Thin-Film Deposition: TEAA Delivers Carbon Contamination Below 10⁻³% with Growth Onset at ~100 °C, as a Liquid Precursor with Constant Molar Flow Delivery

Triethylamine alane (TEAA, AlH₃·NEt₃) is a liquid precursor at ambient temperature with a vapor pressure of approximately 0.5 Torr, enabling constant and reproducible molar flow delivery into CVD reactors—an advantage over solid precursors whose vapor pressure varies with particle size and consolidation [1]. Pure aluminum films deposited from TEAA at temperatures below 100 °C exhibit carbon contamination below 10⁻³% (10 ppm detection limit), attributed to facile Al–N bond cleavage and clean desorption of triethylamine and hydrogen from the growth surface [1]. On Al(111) single-crystal surfaces, TEAA decomposition commences above ~310 K (≈37 °C), yielding epitaxial aluminum films with no detectable carbon or nitrogen incorporation by Auger electron spectroscopy [2]. In head-to-head laser direct-write deposition, TEAA and TMAA exhibit similar temperature thresholds (~370 K on Si(111), ~385 K on GaAs(100)), but TMAA's higher vapor pressure yields thicker deposits under identical conditions, whereas TEAA's lower volatility provides finer control over film thickness at lower deposition rates [3].

Chemical vapor deposition Aluminum thin films MOCVD precursor

Thermal Decomposition Kinetics: AlH₃·NEt₃ and AlH₃·NMe₃ Exhibit Distinct Gas-Phase and Condensed-Phase Decomposition Pathways with Experimentally Determined Rate Constants

Nechiporenko, Petukhova, and Rozenberg conducted a comprehensive kinetic study of trialkylaminalane thermal decomposition under isothermal conditions above the melting point [1]. Both AlH₃·NMe₃ and AlH₃·NEt₃ decompose simultaneously in the gas phase (yielding H₂, metallic Al, and free amine) and in the condensed phase (yielding amine and a solvated polymeric form of AlH₃) [1]. The rate constants for gas-phase decomposition of both adducts, as well as the effective rate constant for AlH₃ decomposition, were determined and found to differ between the two amine adducts [1]. A subsequent 2021 study confirmed that AlH₃·NMe₃ passes into the vapor phase as monomeric molecules and slowly decomposes at 70–80 °C in unsaturated vapor [2]. The distinct decomposition rate constants of AlH₃·NEt₃ versus AlH₃·NMe₃, combined with the lower thermodynamic stability of TEAA, indicate that TEAA should undergo more facile Al–N bond cleavage at lower temperatures—consistent with its utility as a low-temperature CVD precursor.

Thermal decomposition Kinetics Alane adduct stability

Trihydro(triethylamine)aluminium: Evidence-Backed Application Scenarios for Procurement Decision-Making


Chemoselective Late-Stage Reduction of Halogen- and Nitro-Containing Pharmaceutical Intermediates

When a synthetic route requires reduction of an ester, carboxylic acid, or nitrile to the corresponding alcohol or amine in a substrate bearing aryl bromide/chloride or nitro substituents, AlH₃·NEt₃ (AHTEA) is the reagent of choice. As demonstrated by Brown and Yoon, LiAlH₄ would competitively attack both the halogen and nitro groups, generating complex mixtures [1]. AHTEA reduces benzonitrile to benzylamine in 98% isolated yield and capronitrile to hexylamine in 96.5% yield at room temperature with stoichiometric hydride, without detectable halide displacement [2]. The month-long ambient stability of pre-formed AHTEA/THF solutions eliminates the need for daily reagent preparation during multi-step synthesis campaigns [2].

Thermodynamically Controlled Stereoselective Ketone Reduction for Natural Product Synthesis

For the stereoselective reduction of cyclic ketones where the thermodynamically more stable alcohol epimer is the synthetic target, AHTEA offers a time- and temperature-tunable selectivity profile. Reduction of 2-methylcyclohexanone yields 74% trans-alcohol at 0 °C (kinetic control) and up to 88% trans-alcohol under prolonged reflux (thermodynamic control via MPV-type equilibration) [1]. Unlike DIBAH, which provides higher initial selectivity (92–93% trans) but utilizes only two of its hydride equivalents, AlH₃ engages all three hydrides in reduction, delivering superior atom economy when reagent cost per hydride delivered is a decisive procurement factor [1].

Low-Temperature CVD of High-Purity Aluminum for Semiconductor Metallization and Flexible Electronics

TEAA is a liquid alane precursor enabling constant molar flow delivery into CVD reactors, with a growth onset temperature of approximately 100 °C and carbon incorporation below 10⁻³% (detection limit) in deposited aluminum films [1]. On Al(111) single crystals, epitaxial Al growth commences above ~310 K (≈37 °C) with no detectable carbon or nitrogen by Auger spectroscopy [2]. The lower vapor pressure of TEAA (~0.5 Torr) compared with TMAA provides finer thickness control in laser direct-write patterning, although at the trade-off of lower maximum scanning speed (250 vs. 400 μm/s) . This makes TEAA the preferred choice when film purity and deposition conformality outweigh throughput.

Alane Regeneration in Hydrogen Storage Systems Exploiting Low Adduct Stability

Among tertiary amine–alane complexes, TEAA occupies a unique thermodynamic position: its ΔG° of complex formation (–14.3 kcal/mol) is >7 kcal/mol more positive than secondary amine adducts and 8.6 kcal/mol more positive than TMAA, making it the least stable tertiary amine adduct amenable to synthesis [1]. This inherent instability is advantageous for hydrogen storage cycles, where the alane must be regenerated by breaking the Al–N bond before hydrogen is lost from AlH₃ itself [1]. The transamination route from DMEAA to TEAA, followed by facile TEAA decomposition, has been demonstrated as a viable low-energy regeneration pathway [1]. Users evaluating alane-based hydrogen storage materials should prioritize TEAA when low-temperature H₂ release and off-board regenerability are critical performance metrics.

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